9-Oxoheptadecanedioic acid
Overview
Description
9-Oxoheptadecanedioic acid: is an organic compound with the molecular formula C₁₇H₃₀O₅. It is known for being a precursor to Civetone, a compound used in the fragrance industry. This compound is also utilized in scientific research, particularly for labeling proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxoheptadecanedioic acid typically involves the oxidation of heptadecanedioic acid. One common method includes the use of palladium catalysts in the presence of oxygen to achieve the desired oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Oxoheptadecanedioic acid can undergo further oxidation to produce more oxidized derivatives.
Reduction: It can be reduced to form heptadecanedioic acid.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl group
Common Reagents and Conditions:
Oxidation: Palladium catalysts, oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: More oxidized derivatives.
Reduction: Heptadecanedioic acid.
Substitution: Substituted derivatives at the carbonyl group
Scientific Research Applications
Chemistry: 9-Oxoheptadecanedioic acid is used as a precursor in the synthesis of Civetone, which is important in the fragrance industry .
Biology: The compound is used for labeling proteins, which is crucial in various biological studies and experiments .
Medicine: Research has shown that derivatives of this compound have potential antitumor effects, particularly in the inhibition of cyclin-dependent kinases and human papillomavirus oncoproteins .
Industry: In addition to its use in the fragrance industry, the compound is also used in the production of various chemical intermediates .
Mechanism of Action
The mechanism by which 9-Oxoheptadecanedioic acid exerts its effects involves its role as a precursor to Civetone. In biological systems, its derivatives have been shown to inhibit cyclin-dependent kinases and human papillomavirus oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Heptadecanedioic acid: A reduced form of 9-Oxoheptadecanedioic acid.
Civetone: A derivative used in the fragrance industry.
Azelaic acid: Another dicarboxylic acid with similar properties.
Uniqueness: this compound is unique due to its specific structure that allows it to act as a precursor to Civetone and its potential antitumor properties. Its ability to label proteins also sets it apart from other similar compounds .
Properties
IUPAC Name |
9-oxoheptadecanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O5/c18-15(11-7-3-1-5-9-13-16(19)20)12-8-4-2-6-10-14-17(21)22/h1-14H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDPYYAWBYNTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCCCCCCC(=O)O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776944 | |
Record name | 9-Oxoheptadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90776944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-36-9 | |
Record name | 9-Oxoheptadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90776944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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